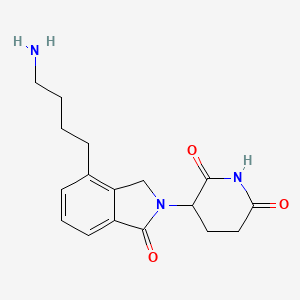

3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of “3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione” would be based on this basic piperidine structure, with additional functional groups attached.

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and complex . The use of esters of 3-oxocarboxylic acid instead of aldehyde in the synthesis process leads to a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

科学的研究の応用

Specific Scientific Field

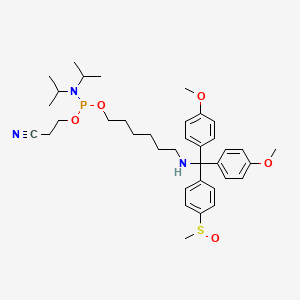

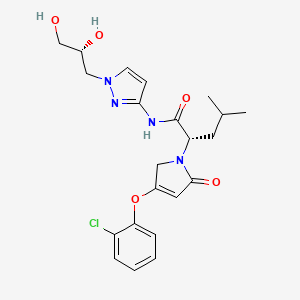

E3 Ligand-Linker Conjugate 5 (E3LLC5) falls within the field of targeted protein degradation . This field aims to develop novel therapeutics by selectively degrading specific proteins implicated in diseases. E3LLC5 is a key component in the design of proteolysis-targeting chimeras (PROTACs), which exploit the cellular ubiquitin-dependent proteolysis system to degrade target proteins of interest .

Application Summary

E3LLC5 serves as the E3 ligase ligand in PROTACs. These molecules consist of two essential components: a target protein ligand (which binds to the protein of interest) and an E3 ligase ligand (which recruits the E3 ubiquitin ligase). The proximity of the target protein and the E3 ligase leads to ubiquitination and subsequent proteasomal degradation of the protein. E3LLC5 plays a crucial role in this process by facilitating the interaction between the target protein and the E3 ligase .

Methods of Application

The application of E3LLC5 involves the following steps:

- Optimization : Iterative optimization of PROTAC structure, including linker length and ligand affinity, ensures effective degradation .

Results and Outcomes

The outcomes obtained from E3LLC5-based PROTACs include:

将来の方向性

Piperidine derivatives continue to be an active area of research due to their importance in drug design . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the pharmacological applications of piperidine derivatives .

特性

IUPAC Name |

3-[7-(4-aminobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,1-2,4,7-10,18H2,(H,19,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVGRECNQKDDQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(4-Aminobutyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。